N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-methansulfonylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

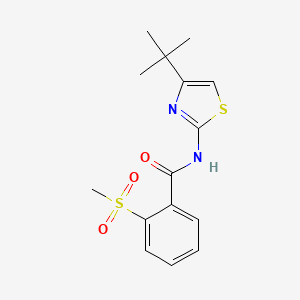

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a methanesulfonyl group

Wissenschaftliche Forschungsanwendungen

Organische Optoelektronik

Die Thieno-[3,4-b]thiophen (TT)-Einheit, die den N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-methansulfonylbenzamid-Rest enthält, hat sich als wertvoller elektronenziehender Baustein in der organischen Elektronik etabliert . Insbesondere wurde diese Verbindung bei der Entwicklung von Donor- und Akzeptormaterialien für organische Solarzellen (OSCs) eingesetzt. Forscher haben sie verwendet, um konjugierte Polymere und niedermolekulare Akzeptoren mit beeindruckenden Stromwandlungseffizienzen (PCEs) zu erzeugen. Die Einführung verschiedener funktioneller Gruppen an der C3-Position der Thieno-[3,4-b]thiophen-2-carboxylat-Einheit ermöglicht eine effiziente Modulation der Photolumineszenzeigenschaften.

Inhibition von Multidrug-Efflux-Pumpen

Multidrug-Efflux-Pumpen spielen eine entscheidende Rolle bei der bakteriellen Resistenz gegen Antibiotika. Die Untersuchung, ob this compound diese Pumpen inhibiert, könnte zu neuartigen Strategien zur Überwindung der Antibiotikaresistenz führen .

Hydroxy-basierte Transformationen

Die Synthese von 3-substituierten Thieno-[3,4-b]thiophen-Derivaten über hydroxy-basierte Transformationen unter Verwendung dieser Verbindung als Baustein eröffnet neue Wege zur Herstellung strukturell diverser Materialien. Forscher haben bereits ein Pd-katalytisches Verfahren zur Herstellung von 3-Hydroxythieno-[3,4-b]thiophen-2-carboxylat entwickelt, das als vielseitiges Zwischenprodukt dient .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.

Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on

Biologische Aktivität

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide features a thiazole ring, which is known for its diverse biological properties. The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide |

| Molecular Formula | C13H16N2O2S2 |

| Molecular Weight | 288.40 g/mol |

| CAS Number | 939-97-9 |

The biological activity of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Cell Proliferation : Thiazole derivatives have been shown to inhibit cancer cell growth by interfering with the cell cycle, particularly affecting the BRAF and BCR-ABL tyrosine kinase pathways.

- Antimicrobial Activity : Research indicates that compounds with thiazole moieties exhibit antimicrobial properties against various bacteria and fungi .

Anticancer Activity

A study evaluated the antiproliferative effects of thiazole derivatives on several cancer cell lines. The results demonstrated that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In vitro studies have shown that this compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antibacterial agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide:

Eigenschaften

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-7-5-6-8-11(10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDTVVMSQBAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.